molecular formula C10H21N3O6 B6182582 oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate CAS No. 2624136-21-4

oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate

Cat. No.: B6182582
CAS No.: 2624136-21-4
M. Wt: 279.3
InChI Key:
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Description

Oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and potential applications in chemistry, biology, medicine, and industry. It combines the properties of oxalic acid and tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate typically involves multiple steps:

  • Formation of tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate

      Starting Materials: tert-butyl carbamate, 2-bromoethylamine hydrobromide, and methylamine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrobromic acid formed during the reaction.

      Procedure: tert-butyl carbamate is reacted with 2-bromoethylamine hydrobromide to form tert-butyl N-(2-bromoethyl)carbamate. This intermediate is then treated with methylamine to yield tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate.

  • Formation of the Oxalic Acid Salt

      Starting Materials: tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate and oxalic acid.

      Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium.

      Procedure: tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is mixed with oxalic acid to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions and the specific oxidizing agent used.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can yield reduced forms of the compound, potentially altering its functional groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in an organic solvent with a base to facilitate the substitution reaction.

      Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Solvents: Dichloromethane, ethanol, water.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Catalysts: Palladium on carbon, platinum oxide.

Scientific Research Applications

Chemistry

In chemistry, oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its hydrazine group is particularly useful for labeling and detecting biomolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(2-hydrazinylethyl)carbamate: Lacks the oxalic acid component, making it less versatile in certain reactions.

    Oxalic acid dihydrazide: Contains two hydrazine groups but lacks the tert-butyl and carbamate functionalities.

    N-methylhydrazine: A simpler molecule with only the hydrazine and methyl groups.

Uniqueness

Oxalic acid, tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is unique due to its combination of oxalic acid, tert-butyl, hydrazine, and carbamate groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

2624136-21-4

Molecular Formula

C10H21N3O6

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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